molecular formula C18H13N3O2S B7759117 (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile

(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile

Cat. No.: B7759117
M. Wt: 335.4 g/mol
InChI Key: KRLBTNUFOURWRA-VKAVYKQESA-N
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Description

(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile is a complex organic compound that features a quinazolinone moiety, a phenylsulfanyl group, and a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile typically involves the condensation of 2-(4-oxo-1H-quinazolin-2-ylidene)malononitrile with a phenylsulfanyl-substituted butanone under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The quinazolinone moiety can participate in nucleophilic substitution reactions, where the oxo group can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced nitrile derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials or as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to active sites of enzymes, inhibiting their activity. The phenylsulfanyl group can enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

  • 2-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)malononitrile
  • 2-(4-oxo-1H-quinazolin-2-ylidene)propanedinitrile
  • 2-(4-oxo-1H-quinazolin-2-ylidene)acetate

Uniqueness: (2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This group can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

(2Z)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)-4-phenylsulfanylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c19-10-14(16(22)11-24-12-6-2-1-3-7-12)17-20-15-9-5-4-8-13(15)18(23)21-17/h1-9,20H,11H2,(H,21,23)/b17-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLBTNUFOURWRA-VKAVYKQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C(=C2NC3=CC=CC=C3C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCC(=O)/C(=C\2/NC3=CC=CC=C3C(=O)N2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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